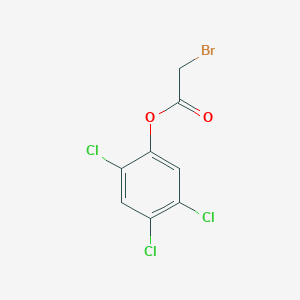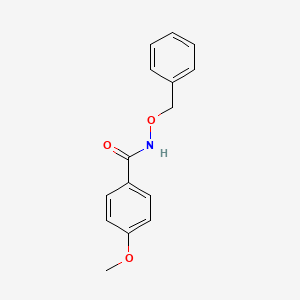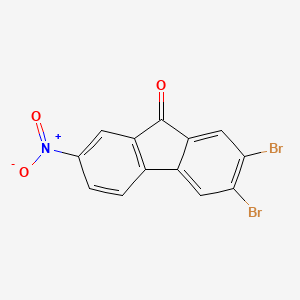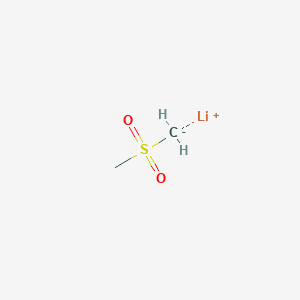
lithium;methanidylsulfonylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;methanidylsulfonylmethane is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications This compound is composed of lithium, a highly reactive alkali metal, and methanidylsulfonylmethane, a sulfonyl-containing organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methanidylsulfonylmethane typically involves the reaction of lithium salts with methanidylsulfonylmethane precursors. One common method is the metathesis reaction, where lithium halides (such as lithium chloride or lithium bromide) react with sodium methanidylsulfonylmethane in an organic solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lithium salts and methanidylsulfonylmethane precursors, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred at elevated temperatures to facilitate the reaction, followed by purification steps such as filtration and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;methanidylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl-containing products.
Reduction: Reduction reactions can lead to the formation of lithium-containing reduced species.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl oxides, while reduction reactions can produce lithium-containing reduced compounds. Substitution reactions can result in a variety of functionalized sulfonyl derivatives .
Applications De Recherche Scientifique
Lithium;methanidylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: This compound is used in the production of advanced materials, including battery components and specialty chemicals
Mécanisme D'action
The mechanism by which lithium;methanidylsulfonylmethane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity and function.
Pathways Involved: Key pathways include the inhibition of inositol monophosphatase and glycogen synthase kinase-3, which are involved in cellular signaling and metabolic regulation
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to lithium;methanidylsulfonylmethane include other lithium-containing sulfonyl derivatives and organosulfur compounds. Examples include lithium methanesulfonate and lithium trifluoromethanesulfonate .
Uniqueness
This compound is unique due to its specific combination of lithium and methanidylsulfonylmethane, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
17609-14-2 |
|---|---|
Formule moléculaire |
C2H5LiO2S |
Poids moléculaire |
100.1 g/mol |
Nom IUPAC |
lithium;methanidylsulfonylmethane |
InChI |
InChI=1S/C2H5O2S.Li/c1-5(2,3)4;/h1H2,2H3;/q-1;+1 |
Clé InChI |
HJYZONPASHBZGC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CS(=O)(=O)[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




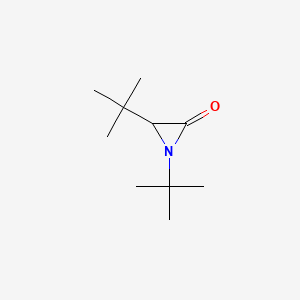
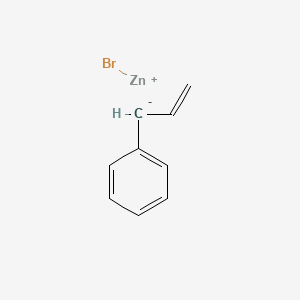
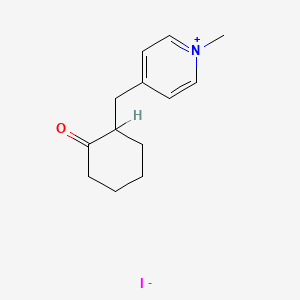


![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)

